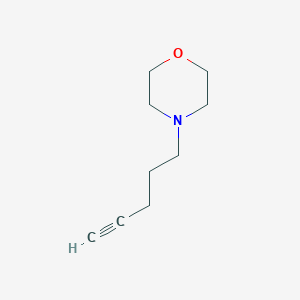

4-戊-4-炔基-吗啉

描述

Synthesis Analysis

The synthesis of related morpholine derivatives involves multiple steps including reactions like refluxing, chlorination, and nucleophilic substitution. For instance, certain morpholine derivatives were synthesized by reacting oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization techniques such as NMR, IR, and Mass spectral studies (Mamatha S.V et al., 2019). Another synthesis approach involves the preparation and conversion of substituted morpholines into allenes by hydrolytic desulfinylation (Jean-Bernard Baudin et al., 1995).

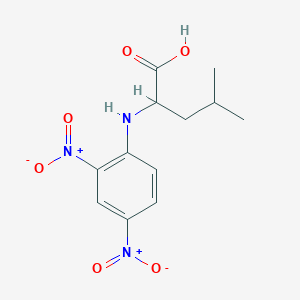

Molecular Structure Analysis

The molecular structure of morpholine derivatives, such as the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, has been determined, revealing that the morpholine ring adopts a chair conformation. This structure is stabilized by various hydrogen bonds, contributing to its chemical stability (L. Mazur et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives often result in the formation of biologically active compounds. For example, specific morpholine derivatives have shown remarkable anti-TB and antimicrobial activity (Mamatha S.V et al., 2019). Other studies involve the conversion of morpholine derivatives into different chemical structures through reactions like hydrolytic desulfinylation, highlighting the compound's chemical reactivity and potential for producing various derivatives (Jean-Bernard Baudin et al., 1995).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as crystal structure and hydrogen bonding patterns, are crucial for understanding their stability and reactivity. For instance, the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid exhibits a chair conformation for the morpholine ring, stabilized by hydrogen bonds, which can influence its physical properties and interactions with other molecules (L. Mazur et al., 2007).

Chemical Properties Analysis

The chemical properties of 4-Pent-4-ynyl-morpholine and related compounds are influenced by their molecular structure and the functional groups present. For example, the presence of the morpholine ring contributes to the compound's basicity and its ability to form hydrogen bonds, affecting its solubility and reactivity. The synthesis and study of morpholine derivatives reveal their potential in forming biologically active compounds with specific chemical properties (Mamatha S.V et al., 2019).

科学研究应用

抗菌活性增强

与 4-戊-4-炔基-吗啉相关的化合物 4-(苯磺酰基)吗啉因其抗菌特性而受到研究,特别是其对多重耐药细菌和真菌菌株的活性。研究重点是其调节活性,发现它可以增强其他抗生素对耐药细菌菌株(如铜绿假单胞菌)的功效 Oliveira 等人,2015.

癌细胞系抑制

已经合成并研究了具有吗啉基团的化合物(如五氟吡啶衍生物)在抑制癌细胞系中的潜力。重点是创造 4-杂环鎓取代的四氟吡啶,在针对人类癌细胞系的研究所示出前景 Schmidt 等人,2007.

炔系化合物的合成

对炔丙胺酮衍生物(共轭 2,4,1-烯炔酮的合成当量)的研究证明了吗啉衍生物在炔系化合物合成中的用途。这些化合物表现出显着的荧光能力,表明在材料科学中的潜在应用 Odin 等人,2022.

光动力治疗剂

吗啉衍生物已被评估为光动力治疗的药剂,对癌细胞系表现出显着的活性。具体而言,已经合成并测试了带有吗啉基团的酞菁衍生物的光毒性作用,显示出作为各种类型癌症的有效治疗的潜力 Kucińska 等人,2015.

抗惊厥活性

已经探索了吗啉衍生物的抗惊厥活性,一些化合物在各种癫痫模型中表现出广泛的活性谱。这些发现表明吗啉基化合物在开发癫痫新疗法中的潜力 Kamiński 等人,2015.

药物开发中的特权结构

吗啉被认为是药物化学中的特权结构,存在于许多生物活性分子和药物中。将其包含在分子设计中归因于有利的物理化学和生物学特性,可增强药物功效和药代动力学 Kourounakis 等人,2020.

安全和危害

属性

IUPAC Name |

4-pent-4-ynylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h1H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRPJABSMZJSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310301 | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pent-4-YN-1-YL)morpholine | |

CAS RN |

14044-59-8 | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14044-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。